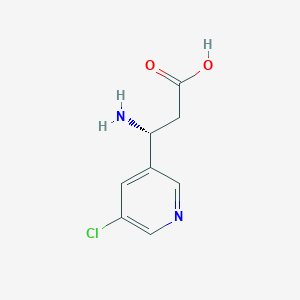
(3R)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid is a chiral amino acid derivative that features a pyridine ring substituted with a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-chloropyridine-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimizations for yield and purity. Catalytic hydrogenation and continuous flow reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of 3-nitro-3-(5-chloropyridin-3-YL)propanoic acid.
Reduction: Regeneration of the amino group.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(5-bromopyridin-3-YL)propanoic acid: Similar structure with a bromine atom instead of chlorine.
(3R)-3-Amino-3-(5-fluoropyridin-3-YL)propanoic acid: Similar structure with a fluorine atom instead of chlorine.
(3R)-3-Amino-3-(5-methylpyridin-3-YL)propanoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
(3R)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity in biochemical applications. The chlorine substituent can also affect the compound’s electronic properties, making it distinct from its analogs.
Biological Activity
(3R)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid, a chiral amino acid derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring that may influence its interaction with biological targets.
- Molecular Formula : C8H9ClN2O2
- Molecular Weight : 200.62 g/mol
- CAS Number : 1270034-63-3
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the chlorinated pyridine ring may facilitate additional interactions through π-stacking or dipole-dipole interactions. This mechanism is crucial for modulating the activity of target proteins, potentially leading to therapeutic effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves inhibition of the MurA enzyme, which plays a critical role in bacterial cell wall biosynthesis. This inhibition can lead to bacterial cell death, making it a candidate for developing new antibiotics.
Case Studies
- Inhibition of MurA Enzyme : In a study focused on developing MurA inhibitors, this compound was identified as a promising candidate due to its structural similarity to known inhibitors. The compound demonstrated significant inhibitory activity in vitro, suggesting its potential as an antibacterial agent against resistant strains .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the pyridine ring can enhance the biological activity of this compound. For instance, substituents at specific positions on the pyridine ring were found to increase binding affinity towards the MurA enzyme .
Research Findings
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-chloropyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-4-6)7(10)2-8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
HKZWMAVUJOKQBA-SSDOTTSWSA-N |
Isomeric SMILES |
C1=C(C=NC=C1Cl)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















